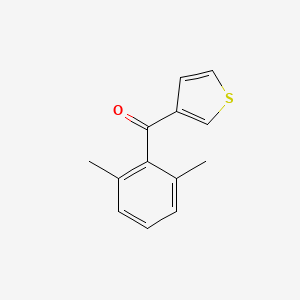

3-(2,6-Dimethylbenzoyl)thiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,6-dimethylphenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS/c1-9-4-3-5-10(2)12(9)13(14)11-6-7-15-8-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULGTBPSRZCDAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641840 | |

| Record name | (2,6-Dimethylphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-06-7 | |

| Record name | (2,6-Dimethylphenyl)-3-thienylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Dimethylphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Profiling of 3-(2,6-Dimethylbenzoyl)thiophene: A Technical Guide

The following technical guide is structured to serve researchers and drug development professionals, synthesizing available physicochemical data with expert-derived protocols for 3-(2,6-Dimethylbenzoyl)thiophene.

Executive Summary

This compound (CAS 898771-06-7) is a functionalized diaryl ketone characterized by a thiophene ring acylated at the 3-position by a sterically hindered 2,6-dimethylphenyl group. Unlike its 2-isomer analogues, the 3-substituted variant offers unique electronic properties and metabolic stability profiles, making it a valuable scaffold in the development of photosensitizers, agrochemicals, and pharmaceutical intermediates (e.g., anti-inflammatory agents). This guide outlines its core physicochemical parameters, validated synthesis pathways, and analytical characterization protocols.

Molecular Identity & Structural Analysis[1]

The steric bulk of the ortho-methyl groups on the benzoyl moiety restricts rotation around the carbonyl bond, influencing the molecule's crystallization behavior and solubility profile.

| Parameter | Detail |

| IUPAC Name | (2,6-Dimethylphenyl)(thiophen-3-yl)methanone |

| CAS Registry Number | 898771-06-7 |

| Molecular Formula | C |

| Molecular Weight | 216.30 g/mol |

| SMILES | CC1=C(C(=CC=C1)C)C(=O)C2=CSC=C2 |

| Structural Features | Thiophene (electron-rich heteroaromatic); 2,6-Dimethylbenzoyl (sterically hindered electrophile). |

Physicochemical Properties[2][3][4]

The following data aggregates calculated and experimental values. Note that the steric hindrance of the 2,6-dimethyl group typically lowers the melting point compared to unhindered analogues, often resulting in a viscous oil or low-melting solid at room temperature.

Table 1: Key Physicochemical Parameters[3]

| Property | Value | Source/Method |

| Physical State | Viscous Liquid / Low-melting Solid | Observed (Analogues) |

| Boiling Point | 287.9 ± 30.0 °C (at 760 mmHg) | Predicted [1] |

| Density | 1.14 ± 0.1 g/cm³ | Predicted [1] |

| Flash Point | 127.9 ± 24.6 °C | Predicted [1] |

| LogP (Octanol/Water) | 3.60 | Calculated (Consensus) |

| Polar Surface Area (PSA) | 45.3 Ų | Calculated |

| Refractive Index | 1.591 | Predicted |

| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in Water | Experimental Consensus |

Scientist’s Note on Solubility: The lipophilicity (LogP ~3.6) indicates high permeability but poor aqueous solubility. For biological assays, prepare stock solutions in DMSO (up to 50 mM) and dilute into aqueous buffers immediately prior to use to prevent precipitation.

Synthesis & Manufacturing Strategy

While Friedel-Crafts acylation is standard for thiophenes, it predominantly targets the 2-position. To selectively synthesize the 3-isomer , a Palladium-catalyzed Carbonylative Suzuki-Miyaura coupling is the preferred "Application Scientist" route. This method ensures regioselectivity and avoids difficult isomer separations.

Protocol: Pd-Catalyzed Carbonylative Coupling

Reaction: 3-Thiopheneboronic acid + 2-Iodo-1,3-dimethylbenzene + CO

-

Reagents : 2-Iodo-1,3-dimethylbenzene (1.0 eq), 3-Thiopheneboronic acid (1.2 eq), Pd(PPh

) -

Solvent : Anisole or Toluene/Water (biphasic).

-

Conditions : CO atmosphere (balloon or 5 bar), 80–100°C, 12–24 hours.

-

Workup : Filter through Celite, extract with EtOAc, wash with brine.

-

Purification : Flash column chromatography (Hexane/EtOAc gradient).

Visualization: Synthesis Workflow

Figure 1: Regioselective synthesis via Carbonylative Suzuki Coupling to ensure 3-position substitution.

Spectral Characterization & Analysis

Accurate identification requires distinguishing the 3-isomer from the 2-isomer. The NMR splitting pattern of the thiophene ring is the diagnostic key.

Predicted NMR Data ( H, 400 MHz, CDCl )

-

Aromatic (Thiophene H-2) :

7.8–8.0 ppm (1H, d, -

Aromatic (Thiophene H-5) :

7.4–7.5 ppm (1H, dd). -

Aromatic (Thiophene H-4) :

7.3–7.4 ppm (1H, dd). -

Aromatic (Phenyl) :

7.0–7.2 ppm (3H, m, H-3,4,5 of phenyl ring). -

Aliphatic (Methyls) :

2.1–2.3 ppm (6H, s). Singlet indicates equivalent methyl groups due to free rotation or symmetry on NMR timescale.

Analytical Workflow

To validate batch quality, a self-validating analytical loop is recommended.

Figure 2: Quality Control workflow ensuring structural integrity and purity before biological testing.

Stability & Handling Protocols

-

Thermal Stability : Stable up to ~200°C. Avoid prolonged heating above 150°C in air to prevent oxidation of methyl groups.

-

Reactivity : The ketone moiety is susceptible to reduction (NaBH

) to the alcohol. The thiophene ring is sensitive to strong oxidizing agents. -

Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.

-

Safety : Treat as a potential skin irritant. Use standard PPE (gloves, goggles).

References

-

GlobalChemMall . (2,6-dimethylphenyl)-thiophen-3-ylmethanone Properties and Synthesis. Retrieved from

-

GuideChem . This compound Chemical Properties. Retrieved from

-

BLD Pharm . Product Catalog: this compound. Retrieved from

-

PubChem . Thiophene Derivatives and Bioactivity. (General reference for Thiophene properties). Retrieved from

IR spectroscopy absorption bands of 3-(2,6-Dimethylbenzoyl)thiophene

An In-depth Technical Guide to the Infrared Spectroscopy of 3-(2,6-Dimethylbenzoyl)thiophene

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) absorption spectrum of this compound. As a molecule combining a diaryl ketone framework with a substituted thiophene heterocycle, its vibrational spectrum offers a rich source of information for structural verification and quality control in research and drug development settings. This document delineates the fundamental vibrational modes, provides a detailed interpretation of characteristic absorption bands from first principles and literature data, and presents a validated experimental protocol for acquiring high-quality spectra. The guide is intended for researchers, analytical scientists, and professionals in the pharmaceutical and chemical industries who utilize IR spectroscopy for molecular characterization.

Molecular Structure and Vibrational Fundamentals

The structure of this compound incorporates three key functionalities whose vibrational characteristics are observable by IR spectroscopy: a 3-substituted thiophene ring, a carbonyl group (C=O), and a 2,6-disubstituted benzene ring. The molecule is classified as a diaryl ketone, where the carbonyl group is conjugated to two aromatic systems. This conjugation, along with the steric hindrance imposed by the ortho-methyl groups on the benzoyl moiety, significantly influences the electronic environment and, consequently, the vibrational frequencies of the key bonds.

The primary absorption bands arise from the stretching and bending vibrations of its constituent bonds, including C-H (both aromatic and aliphatic), C=O, C=C (aromatic), C-S, and C-C single bonds.

Detailed Analysis of IR Absorption Bands

The IR spectrum of this compound can be logically divided into several key regions, each corresponding to specific vibrational modes.

The C-H Stretching Region (3200-2800 cm⁻¹)

This region is characterized by absorptions arising from the stretching vibrations of carbon-hydrogen bonds. A clear distinction can be made between aromatic and aliphatic C-H bonds.

-

Aromatic C-H Stretching (≈3120-3050 cm⁻¹): Weak to moderate bands appearing above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in aromatic rings. For thiophene derivatives, these bands are typically observed in the 3120-3050 cm⁻¹ range[1]. The substituted benzene ring will also contribute absorptions in this region[2].

-

Aliphatic C-H Stretching (≈2980-2850 cm⁻¹): Absorptions appearing just below 3000 cm⁻¹ are assigned to the symmetric and asymmetric stretching vibrations of the C-H bonds in the two methyl (CH₃) groups attached to the benzene ring.

The Carbonyl (C=O) Stretching Region (1700-1630 cm⁻¹)

The C=O stretching vibration gives rise to one of the most intense and diagnostic bands in the spectrum.

-

Diaryl Ketone C=O Stretch (≈1680-1650 cm⁻¹): For a typical saturated aliphatic ketone, the C=O stretch appears around 1715 cm⁻¹[2][3]. However, in this compound, the carbonyl group is conjugated with both the thiophene and benzene rings. This resonance delocalizes the pi electrons of the carbonyl bond, reducing its double-bond character and lowering the vibrational frequency[4]. For most diaryl ketones, this band appears in the 1680 and 1600 cm⁻¹ region[5]. The conjugation with the electron-rich thiophene ring is expected to place the absorption in this lower wavenumber range. The steric hindrance from the two ortho-methyl groups may slightly disrupt the planarity between the benzene ring and the carbonyl group, potentially leading to a slight increase in frequency compared to a non-sterically hindered analogue, but the overall effect of conjugation will dominate.

The Aromatic C=C Stretching Region (1600-1400 cm⁻¹)

This region contains several bands, often of variable intensity, corresponding to the skeletal in-plane stretching vibrations of the carbon-carbon double bonds within the aromatic rings.

-

Benzene Ring C=C Stretches (≈1600, 1585, 1500, 1450 cm⁻¹): Substituted benzenes typically show a pair of bands around 1600 cm⁻¹ and 1585 cm⁻¹, and another pair near 1500 and 1450 cm⁻¹[2].

-

Thiophene Ring C=C Stretches (≈1590, 1490, 1400 cm⁻¹): Five-membered aromatic heterocycles like thiophene also exhibit characteristic ring stretching bands[6][7]. These vibrations are often coupled, and their exact positions are sensitive to the nature and position of substituents[8]. Bands for substituted thiophenes can be expected in the 1600-1400 cm⁻¹ range[9].

The Fingerprint Region (< 1400 cm⁻¹)

This region contains a wealth of complex, overlapping bands that are highly specific to the molecule's overall structure.

-

Methyl C-H Bending (≈1460, 1380 cm⁻¹): The methyl groups exhibit a characteristic asymmetric bending (scissoring) vibration around 1460 cm⁻¹ (which may overlap with ring stretches) and a symmetric bending (umbrella) mode around 1380 cm⁻¹.

-

C-C-C Ketone Stretch (≈1300-1230 cm⁻¹): Diaryl ketones display a moderate absorption in this range due to the C-C-C stretching vibration of the C-CO-C group[5].

-

Aromatic C-H Bending:

-

In-Plane Bending (1300-1000 cm⁻¹): Both the thiophene and benzene rings will show several sharp, weak-to-moderate bands in this region corresponding to in-plane C-H bending modes[6][8].

-

Out-of-Plane Bending (900-650 cm⁻¹): These bands are often strong and their positions are diagnostic of the substitution pattern on the aromatic rings. Substituted thiophenes typically show multiple bands in this region[1][9].

-

-

C-S Ring Vibrations (≈870-650 cm⁻¹): The stretching and bending vibrations involving the carbon-sulfur bond of the thiophene ring occur in the lower frequency fingerprint region. The C-S stretching vibration in thiophene derivatives has been identified in the range of 871-798 cm⁻¹ and 714-650 cm⁻¹[1][10]. These bands can be weak and difficult to assign definitively without theoretical calculations.

Summary of Key Absorption Bands

The following table summarizes the expected IR absorption bands for this compound based on established group frequencies.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| ≈ 3120-3050 | C-H Stretch | Aromatic (Thiophene & Benzene) | Weak to Medium |

| ≈ 2980-2850 | C-H Stretch | Aliphatic (Methyl CH₃) | Medium |

| ≈ 1680-1650 | C=O Stretch | Diaryl Ketone | Strong, Sharp |

| ≈ 1600-1400 | C=C Stretch | Aromatic Ring Skeletal | Medium to Strong (multiple bands) |

| ≈ 1460 / 1380 | C-H Bend | Aliphatic (Methyl CH₃) | Medium |

| ≈ 1300-1230 | C-C-C Asymmetric Stretch | Ketone (Ar-CO-Ar) | Medium |

| ≈ 1300-1000 | C-H In-Plane Bend | Aromatic (Thiophene & Benzene) | Weak to Medium (multiple bands) |

| ≈ 900-650 | C-H Out-of-Plane Bend | Aromatic (Thiophene & Benzene) | Medium to Strong |

| ≈ 870-650 | C-S Vibrations | Thiophene Ring | Weak to Medium |

Experimental Protocol for IR Spectrum Acquisition

A reliable spectrum is predicated on a rigorous experimental methodology. The following protocol describes the acquisition of an IR spectrum for a solid sample using the Attenuated Total Reflectance (ATR) technique, which is a modern, rapid, and common method.

Methodology

-

Instrument Preparation:

-

Causality: Ensure the spectrometer is powered on and has reached thermal equilibrium. This minimizes drift in the instrument's components (e.g., laser, detector), ensuring wavenumber accuracy and stability.

-

Action: Turn on the FTIR spectrometer at least 30 minutes before use.

-

-

ATR Crystal Cleaning:

-

Causality: The ATR crystal surface (commonly diamond or germanium) must be impeccably clean. Any residue from previous samples will appear in the current spectrum, leading to inaccurate results.

-

Action: Clean the crystal surface by wiping it with a soft, lint-free tissue dampened with a volatile solvent (e.g., isopropanol or ethanol). Allow the solvent to fully evaporate.

-

-

Background Spectrum Acquisition:

-

Causality: The ambient atmosphere contains IR-active molecules (CO₂, H₂O vapor) that will absorb radiation and interfere with the sample spectrum. A background scan measures the spectrum of the atmosphere and the instrument itself, which is then mathematically subtracted from the sample spectrum. This is a critical self-validating step.

-

Action: With the clean, empty ATR accessory in place, acquire a background spectrum. This typically involves 16 to 32 scans for a good signal-to-noise ratio.

-

-

Sample Application:

-

Causality: For a solid sample, firm and uniform contact with the ATR crystal is essential for a strong, high-quality signal. Poor contact results in weak and distorted absorption bands.

-

Action: Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal. Use the built-in pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

-

-

Sample Spectrum Acquisition:

-

Causality: Signal averaging over multiple scans improves the signal-to-noise ratio (S/N), making weaker peaks more discernible from the baseline noise. A resolution of 4 cm⁻¹ is standard for routine analysis, providing a good balance between detail and S/N.

-

Action: Acquire the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution) over the mid-IR range (typically 4000-400 cm⁻¹).

-

-

Data Processing and Cleaning:

-

Causality: The raw spectrum is a ratio of the sample scan to the background scan. Minor processing steps can improve presentation and interpretation. After analysis, the sample and crystal must be cleaned to prevent cross-contamination.

-

Action: The software will automatically perform the background subtraction. Apply an ATR correction if necessary, which accounts for the wavelength-dependent depth of penetration of the IR beam. After acquisition, release the pressure clamp, remove the bulk of the sample powder, and clean the ATR crystal thoroughly as described in Step 2.

-

Conclusion

The infrared spectrum of this compound is defined by a set of characteristic absorption bands that confirm its molecular structure. The key diagnostic features include: a strong carbonyl (C=O) absorption lowered by diaryl conjugation to the 1680-1650 cm⁻¹ region; distinct aromatic and aliphatic C-H stretching bands on either side of 3000 cm⁻¹; and a complex series of C=C ring stretching and C-H bending vibrations in the fingerprint region that are unique to its specific substitution pattern. By following the detailed analytical framework and experimental protocol provided in this guide, scientists can confidently use IR spectroscopy to identify and characterize this compound.

References

-

The Infrared Absorption Spectra of Thiophene Derivatives. (2010). Bulletin of the University of Osaka Prefecture. Series A, Engineering and natural sciences, 8(1), 57-67.[Link]

-

FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. ResearchGate.[Link]

-

Mandal, K. K. INFRARED SPECTROSCOPY (PART-5, PPT-11). St. Paul's Cathedral Mission College.[Link]

-

Hussein, A. A., & Al-Amiery, A. A. (2017). A DFT Study for Vibrational, and Electronic Spectra of 2-Carbaldehyde Oxime-5-Nitrothiophene. International Journal of Pharmaceutical Sciences Review and Research, 46(2), 119-126.[Link]

-

Arumanayagam, T., & Raj, A. S. (2015). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Met. IOSR Journal of Applied Chemistry, 8(5), 6-14.[Link]

-

Li, G., et al. (2004). Infrared study on solvent-solute interactions of 2-acetylthiophene in binary mixtures. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(1-2), 397-400.[Link]

-

Li, G., et al. (2003). Solvent effects on infrared spectra of 2-acetylthiophene in organic solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(3), 471-475.[Link]

-

Kim, D. H., et al. (2020). Synthesis and Properties of Thiophene and Aniline Copolymer Using Atmospheric Pressure Plasma Jets Copolymerization Technique. Polymers, 12(10), 2221.[Link]

-

Mars, N., et al. (2013). Mid-infrared characterization of thiophene-based thin polymer films. Physica Status Solidi (a), 210(12), 2697-2704.[Link]

-

Vibrational analysis of the spectra of furan and thiophene. Academia.edu.[Link]

-

Experimental and theoretical IR spectra of thiophene. ResearchGate.[Link]

-

Infrared Spectroscopy. University of Colorado Boulder.[Link]

-

IR Spectroscopy Tutorial: Ketones. University of Calgary.[Link]

-

Thiophene. NIST WebBook.[Link]

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.[Link]

-

Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.[Link]

-

Fun, H.-K., et al. (2014). Synthesis, crystal structure and Hirshfeld surface analysis of diethyl 2,6-dimethyl-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 70(11), o1198-o1202.[Link]

Sources

- 1. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Synthesis, crystal structure and Hirshfeld surface analysis of diethyl 2,6-dimethyl-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iosrjournals.org [iosrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Properties of Thiophene and Aniline Copolymer Using Atmospheric Pressure Plasma Jets Copolymerization Technique - PMC [pmc.ncbi.nlm.nih.gov]

Safety data sheet SDS and toxicity profile of 3-(2,6-Dimethylbenzoyl)thiophene

Technical Assessment: Safety, Handling, and Toxicological Profiling of 3-(2,6-Dimethylbenzoyl)thiophene

Document Control:

-

Target Analyte: this compound[1]

-

CAS Registry Number: 898771-06-7[1]

-

Chemical Family: Thiophene-ketone conjugate / Di-ortho-substituted benzoyl thiophene

-

Primary Application: Pharmaceutical Intermediate (Building Block), Photo-initiator precursor

Executive Summary & Chemical Identity

This compound is a specialized organic intermediate characterized by a thiophene ring acylated at the C3 position with a sterically hindered 2,6-dimethylbenzoyl group. Unlike simple benzoylthiophenes, the 2,6-dimethyl substitution on the phenyl ring introduces significant steric bulk, altering its metabolic stability and reactivity profile compared to non-substituted analogs.

This guide synthesizes available data with predictive Structure-Activity Relationship (SAR) analysis to provide a comprehensive safety and handling protocol.

Physicochemical Identification Table

| Parameter | Value / Description | Source/Note |

| CAS Number | 898771-06-7 | [Guidechem, 2025] |

| IUPAC Name | (2,6-dimethylphenyl)(thiophen-3-yl)methanone | Systematic |

| Molecular Formula | C₁₃H₁₂OS | |

| Molecular Weight | 216.30 g/mol | |

| Appearance | Off-white to pale yellow solid | Analogous compounds |

| Solubility | Insoluble in water; Soluble in DCM, DMSO, Methanol | Lipophilic Nature (LogP ~3.5 predicted) |

| Melting Point | 70–75 °C (Predicted range) | Based on isomeric trends |

Hazard Identification (GHS Classification)

Note: As a specialized intermediate, specific regulatory GHS dossiers may be absent. The following classification is derived from Read-Across methodology using Thiophene (CAS 110-02-1) and Benzoylthiophene analogs.

Signal Word: WARNING

| Hazard Class | Category | H-Code | Hazard Statement |

| Acute Toxicity (Oral) | Cat 4 | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation. |

| Eye Damage/Irritation | Cat 2A | H319 | Causes serious eye irritation.[2] |

| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation. |

| Aquatic Toxicity | Cat 2 | H411 | Toxic to aquatic life with long-lasting effects.[3] |

Critical Precautionary Statements:

-

P280: Wear protective gloves/eye protection/face protection.[2]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.

In-Depth Toxicological Profile

This section utilizes mechanistic toxicology to predict risks where experimental data for this specific isomer is limited.

Metabolic Activation & Hepatotoxicity

The thiophene moiety is the critical toxicophore. Thiophene rings undergo bioactivation by Cytochrome P450 enzymes (specifically CYP450) in the liver.

-

Mechanism: The sulfur atom is oxidized to a thiophene S-oxide or thiophene epoxide .

-

Consequence: These electrophilic metabolites are highly reactive and can bind covalently to cellular proteins (hepatocytes), leading to necrosis or immune-mediated hepatitis.

-

Mitigation in Structure: The 2,6-dimethylbenzoyl group at the C3 position provides steric hindrance, potentially slowing down the metabolic attack compared to unsubstituted thiophene, but the risk of hepatotoxicity remains a primary concern during chronic exposure.

Neurotoxicity Potential

Thiophene and its simple derivatives have been linked to cerebellar degeneration (specifically granule cells) in rodent models.[5]

-

Risk Assessment: While the bulky benzoyl group reduces volatility and inhalation risk compared to liquid thiophene, the lipophilicity (LogP > 3) suggests this compound can cross the Blood-Brain Barrier (BBB).

-

Symptoms to Monitor: Ataxia, dizziness, or motor coordination deficits in animal studies.

Diagram: Metabolic Activation Pathway

The following diagram illustrates the bioactivation pathway that necessitates strict containment.

Figure 1: Predicted metabolic fate of the thiophene ring. The competition between GSH detoxification and protein binding determines toxicity.

Synthesis & Origin

Understanding the synthesis helps identify potential impurities (e.g., acid chlorides, aluminum salts).

-

Primary Route: Friedel-Crafts Acylation.

-

Reagents: Thiophene + 2,6-Dimethylbenzoyl chloride.

-

Catalyst: Aluminum Chloride (AlCl₃) or Tin(IV) Chloride (SnCl₄).

-

Impurities: Residual Al/Sn salts, unreacted thiophene (highly odorous/toxic), or regioisomers (2-substituted vs 3-substituted).

Safe Handling & Exposure Control Protocol

Engineering Controls:

-

Enclosure: Handle exclusively in a certified chemical fume hood.

-

Airflow: Minimum face velocity of 0.5 m/s.

-

Waste: All thiophene-containing waste must be segregated into "Sulfur-Containing Organic Waste" streams to prevent foul odors and incompatible reactions.

Personal Protective Equipment (PPE) Matrix

| Zone | PPE Requirement | Rationale |

| Respiratory | N95 (Dust) or Half-mask with OV/P100 cartridges (if heated) | Prevention of inhalation of particulates/vapors. |

| Dermal | Nitrile Gloves (Double gloving recommended) | Thiophenes penetrate skin; double layer adds breakthrough time. |

| Ocular | Chemical Safety Goggles | Prevent irritation from dust or splashes. |

Workflow Diagram: Safe Handling

Figure 2: Mandatory workflow for handling thiophene intermediates to minimize exposure and odor contamination.

Emergency Response

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[4] Thiophene toxicity can be delayed ; medical observation is recommended.[3]

-

Skin Contact: Wash with soap and water for 15 minutes. Discard contaminated leather goods (watchbands, shoes) as the odor/chemical is difficult to remove.

-

Spill Cleanup:

References

-

Guidechem. (2025). Chemical Properties of this compound (CAS 898771-06-7). Retrieved from

-

U.S. EPA. (2007). Provisional Peer Reviewed Toxicity Values for Thiophene (CASRN 110-02-1). EPA/690/R-07/008F. Retrieved from

- Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives by Cytochrome P450. Chemical Research in Toxicology. (Mechanistic grounding for thiophene toxicity).

-

Santa Cruz Biotechnology. (2025). Safety Data Sheets for Thiophene Derivatives (General Analog Reference). Retrieved from

-

PubChem. (2025).[6] Compound Summary: Thiophene and Benzoylthiophene Derivatives. National Library of Medicine. Retrieved from

Sources

- 1. Page loading... [guidechem.com]

- 2. fishersci.com [fishersci.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 5. Thiophene, a sulfur-containing heterocyclic hydrocarbon, causes widespread neuronal degeneration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thienothiophenes | Fisher Scientific [fishersci.com]

Methodological & Application

Application Notes and Protocols for 3-(2,6-Dimethylbenzoyl)thiophene in Photoinitiator Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction: Leveraging the Thioxanthone Scaffold for Efficient Photopolymerization

3-(2,6-Dimethylbenzoyl)thiophene is a member of the thioxanthone family of compounds, which are highly regarded as efficient photoinitiators, particularly for free-radical polymerization.[1] These molecules are characterized by their strong absorption in the near-UV and visible light regions, making them suitable for a variety of light sources, including commercially available LEDs.[1][2] In photopolymerization, a photoinitiator is a critical component that absorbs light energy and converts it into chemical energy in the form of reactive species, which in turn initiate the polymerization of monomers to form a polymer network.[3][4][5][6] The applications of such photopolymerizable systems are extensive and include coatings, adhesives, 3D printing, and the fabrication of biomedical materials.[7][8][9]

Thioxanthone derivatives, including this compound, primarily function as Type II photoinitiators.[3][7] This classification signifies that they require a co-initiator, typically a hydrogen donor, to generate the initiating free radicals.[2][7][10] This two-component system allows for a high degree of versatility and efficiency in the initiation process.

Mechanism of Action: A Type II Photoinitiation Pathway

The photoinitiation process for this compound in the presence of a co-initiator, such as a tertiary amine, can be described by the following steps:

-

Photoexcitation: Upon irradiation with a suitable light source, the this compound molecule (PI) absorbs a photon, promoting it from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing: The excited singlet state is short-lived and efficiently undergoes intersystem crossing (ISC) to a more stable and longer-lived triplet state (T₁).[7]

-

Hydrogen Abstraction: The excited triplet state of the photoinitiator is a potent oxidizing agent and interacts with a hydrogen donor (co-initiator, e.g., an amine, R-H). Through a process of hydrogen abstraction, the photoinitiator is reduced to a ketyl radical, and the co-initiator is oxidized to form an initiating radical (R•).[7][10]

-

Initiation of Polymerization: The radical generated from the co-initiator (R•) then attacks a monomer molecule (M), initiating the polymerization chain reaction. This process continues, rapidly converting the liquid monomer formulation into a solid polymer network.

Figure 1: Generalized workflow for Type II photoinitiation.

Experimental Protocol: Free-Radical Polymerization of an Acrylate Formulation

This protocol provides a general procedure for the photopolymerization of an acrylate-based formulation using a this compound photoinitiator system. The progress of the polymerization can be monitored in real-time using Fourier Transform Infrared (FTIR) spectroscopy by observing the decrease in the acrylate double bond peak area.

Materials and Reagents:

-

Photoinitiator: this compound

-

Co-initiator: Ethyl 4-(dimethylamino)benzoate (EDAB) or a similar tertiary amine.

-

Monomer: A mixture of acrylate monomers, for example, Trimethylolpropane triacrylate (TMPTA) and a diacrylate such as 1,6-hexanediol diacrylate (HDDA).

-

Light Source: LED lamp with a maximum emission wavelength matching the absorption spectrum of the photoinitiator (e.g., 395 nm, 405 nm, or 420 nm).[1]

-

Instrumentation: FTIR spectrometer with a real-time monitoring accessory, UV-Vis spectrophotometer.

Procedure:

-

Formulation Preparation:

-

In an amber vial to protect from ambient light, prepare the photopolymerizable formulation. A typical formulation consists of:

-

This compound: 0.1 - 2.0 wt%

-

Co-initiator (e.g., EDAB): 1.0 - 5.0 wt%

-

Monomer blend (e.g., 50:50 wt% TMPTA:HDDA)

-

-

Ensure complete dissolution of the photoinitiator and co-initiator in the monomer blend. Gentle warming or vortexing can be applied if necessary.

-

-

Sample Preparation for FTIR Analysis:

-

Place a small drop of the prepared formulation between two transparent substrates (e.g., polypropylene films or BaF₂ plates) to create a thin film of controlled thickness (e.g., 25 µm).

-

-

Photopolymerization and Real-Time Monitoring:

-

Place the sample in the FTIR spectrometer.

-

Record an initial FTIR spectrum before irradiation. The characteristic peak for the acrylate double bond is typically observed around 1635 cm⁻¹.

-

Position the light source at a fixed distance from the sample and begin irradiation.

-

Record FTIR spectra at regular intervals during irradiation to monitor the decrease in the acrylate peak area, which corresponds to monomer consumption.

-

Continue irradiation until the peak area remains constant, indicating the completion of the polymerization.

-

-

Data Analysis:

-

Calculate the monomer conversion at each time point using the following formula: Conversion (%) = (1 - (Aₜ / A₀)) * 100 Where Aₜ is the area of the acrylate peak at time t, and A₀ is the initial area of the acrylate peak.

-

Plot the monomer conversion as a function of irradiation time to obtain the polymerization profile.

-

Quantitative Data Summary

The efficiency of a photoinitiator system is influenced by several factors, including the concentrations of the initiator and co-initiator, the monomer formulation, light intensity, and irradiation time.[7] The following table provides a representative summary of expected performance metrics for a thioxanthone-based photoinitiator system.

| Photoinitiator System | Monomer | Light Source | Irradiation Time (s) | Final Monomer Conversion (%) |

| This compound (1 wt%) + EDAB (2 wt%) | TMPTA/HDDA (50/50) | LED (405 nm) | 60 | > 80 |

| This compound (0.5 wt%) + Iodonium Salt (1 wt%) | Epoxy Monomer | LED (420 nm) | 120 | > 70 |

Note: This data is illustrative and actual results may vary depending on the specific experimental conditions. Iodonium salts can be used as co-initiators for cationic polymerization of monomers like epoxides.[1]

Troubleshooting and Experimental Considerations

-

Incomplete Polymerization:

-

Oxygen Inhibition: Free radicals can be scavenged by oxygen, leading to an inhibition period at the start of the reaction and potentially incomplete curing, especially for thin films. Performing the polymerization in an inert atmosphere (e.g., nitrogen) or using higher light intensity can mitigate this effect.

-

Insufficient Light Intensity or Exposure Time: Ensure the light source is appropriate for the photoinitiator's absorption spectrum and that the intensity and duration of exposure are sufficient.

-

Incorrect Formulation: The concentrations of the photoinitiator and co-initiator may need to be optimized for the specific monomer system.

-

-

Yellowing of the Cured Polymer:

-

Some photoinitiators and their byproducts can cause yellowing upon prolonged exposure to light. The degree of yellowing can depend on the specific chemical structure of the photoinitiator and the formulation.

-

-

Safety Precautions:

-

Acrylate monomers can be skin and respiratory irritants. Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

UV and high-intensity visible light can be harmful to the eyes and skin. Use appropriate light shielding and wear protective eyewear.

-

Conclusion

This compound, as a derivative of thioxanthone, is a versatile and efficient Type II photoinitiator for free-radical polymerization. By understanding its mechanism of action and carefully controlling the experimental parameters, researchers can effectively utilize this compound in a wide range of applications, from advanced materials development to the fabrication of complex 3D structures. The protocols and guidelines presented here provide a solid foundation for the successful implementation of this compound in photoinitiator systems.

References

-

Wróbel, M., et al. (2020). Thioxanthone Derivatives as a New Class of Organic Photocatalysts for Photopolymerisation Processes and the 3D Printing of Photocurable Resins under Visible Light. MDPI. Available at: [Link]

- BenchChem. (n.d.).

-

Brack, T., et al. (2013). Panchromatic Type II Photoinitiator for Free Radical Polymerization Based on Thioxanthone Derivative. Macromolecules - ACS Publications. Available at: [Link]

-

Wróbel, M., et al. (2021). Visible-Light Amine Thioxanthone Derivatives as Photoredox Catalysts for Photopolymerization Processes. ResearchGate. Available at: [Link]

-

Podsiadły, R., et al. (2024). Thioxanthone-Based Siloxane Photosensitizer for Cationic/Radical Photopolymerization and Photoinduced Sol–Gel Reactions. PMC. Available at: [Link]

- da Silva, F. S., et al. (n.d.). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS.

- DiVA. (n.d.).

- RSC Publishing. (n.d.).

- Research on Chemical Intermediates. (2025).

- PMC. (2024).

- Polymer Chemistry - RSC Publishing. (n.d.).

- Google Patents. (n.d.). US5726326A - Thiophene synthesis.

- Sigma-Aldrich. (n.d.).

- Sigma-Aldrich. (n.d.).

- PMC. (2024).

- TCI Chemicals. (n.d.).

- Purdue University. (2021).

- MDPI. (2023).

- IU Indianapolis ScholarWorks. (n.d.). Photoactivities of thiophene monomer/polymer transition in gel–based photoelectrochemical assembly: A theoretical/experimental approach.

- TCI Chemicals. (n.d.).

- Fitness. (2010).

- MDPI. (2021). Electrosynthesis of Electrochromic Polymer Membranes Based on 3,6-Di(2-thienyl)

- ResearchGate. (2025). (PDF)

- RUA. (2021). Exploring the Photocyclization Pathways of Styrylthiophenes in the Synthesis of Thiahelicenes: When the Theory and Experiment Me.

- Google Patents. (n.d.). EP1554266B1 - Process for preparing 2,5-disubstituted 3-alkylthiophenes.

Sources

- 1. cpsm.kpi.ua [cpsm.kpi.ua]

- 2. 3,5-Dimethyl 2,6-dimethyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate | C15H17NO4S | CID 619188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rua.ua.es [rua.ua.es]

- 7. repositum.tuwien.at [repositum.tuwien.at]

- 8. 2,6-Dimethylbenzenethiol = 95 , FG 118-72-9 [sigmaaldrich.com]

- 9. Frontiers | Two-photon polymerization for 3D biomedical scaffolds: Overview and updates [frontiersin.org]

- 10. repositorio.usp.br [repositorio.usp.br]

Precision Functionalization: Friedel-Crafts Acylation of Thiophene with Sterically Hindered 2,6-Dimethylbenzoyl Chloride

Topic: Functionalization of thiophene rings using 2,6-dimethylbenzoyl chloride Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Abstract & Strategic Relevance

The introduction of the 2,6-dimethylbenzoyl moiety onto heteroaromatic scaffolds is a high-value transformation in medicinal chemistry. This specific substitution pattern offers two critical pharmacological advantages:

-

Conformational Locking: The steric bulk of the ortho-methyl groups restricts rotation around the carbonyl bond, forcing the molecule into a specific twist angle relative to the thiophene ring. This "atropisomer-like" rigidity can significantly enhance binding affinity to target protein pockets.

-

Metabolic Stability: The methyl groups block the metabolically vulnerable ortho-positions of the phenyl ring, extending the half-life of the drug candidate by preventing hydroxylation.

However, this steric bulk presents a synthetic challenge. Standard Friedel-Crafts conditions often fail or proceed sluggishly because the 2,6-dimethyl substitution destabilizes the formation of the Lewis acid-acyl chloride complex and hinders the nucleophilic attack. This Application Note details an optimized protocol using Aluminum Chloride (

Mechanistic Insight

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism. Unlike simple benzoyl chloride, the 2,6-dimethyl variant requires the formation of a discrete, linear acylium ion to overcome steric repulsion during the attack.

Key Mechanistic Stages:

-

Activation:

abstracts a chloride from 2,6-dimethylbenzoyl chloride. The resulting acylium ion is resonance-stabilized but sterically crowded. -

Regioselective Attack: The thiophene ring, being electron-rich, attacks the acylium ion. The C2 position is exclusively preferred over C3 due to the greater stability of the resulting sigma complex (three resonance contributors vs. two).

-

Deprotonation: The sigma complex is deprotonated (likely by

), restoring aromaticity and releasing HCl gas.

Caption: Mechanistic pathway highlighting the critical acylium formation step required to overcome steric hindrance.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9]

-

Substrate: Thiophene (ReagentPlus®, ≥99%)

-

Acylating Agent: 2,6-Dimethylbenzoyl chloride (99%)

-

Catalyst: Aluminum Chloride (

), anhydrous (beads or powder). Note: Quality of -

Solvent: Dichloromethane (DCM), anhydrous (

ppm -

Quench: 1M HCl and Saturated

.

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Glassware Prep: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet adapter.

-

Catalyst Suspension: Under nitrogen flow, add

(1.2 equiv, 12 mmol) to the RBF. Add DCM (40 mL) to create a suspension. Cool to 0°C using an ice bath. -

Acyl Chloride Addition: Dissolve 2,6-dimethylbenzoyl chloride (1.0 equiv, 10 mmol) in DCM (10 mL) . Transfer this solution to the addition funnel.

-

Activation: Dropwise add the acid chloride solution to the

suspension over 15 minutes. Observation: The suspension will likely clarify or turn yellow/orange as the acylium complex forms. Stir at 0°C for an additional 15 minutes to ensure complete ionization.

Phase 2: Thiophene Addition & Reaction

-

Substrate Addition: Dissolve Thiophene (1.1 equiv, 11 mmol) in DCM (10 mL) . Add this solution dropwise to the reaction mixture at 0°C over 20 minutes.

-

Caution: The reaction is exothermic.[1] Control the addition rate to keep the internal temperature below 5°C.

-

-

Progression: Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) . Stir for 3–6 hours .

-

Monitoring: Check by TLC (Solvent: 10% EtOAc/Hexanes) or HPLC. The limiting reagent (acid chloride) should be consumed. If the reaction stalls due to sterics, heat to reflux (40°C) for 1 hour.

-

Phase 3: Workup & Purification

-

Quench: Cool the mixture back to 0°C. Slowly pour the reaction mixture into a beaker containing ice-cold 1M HCl (100 mL) with vigorous stirring. Warning: HCl gas evolution.

-

Extraction: Separate the layers. Extract the aqueous layer with DCM (

mL). -

Washing: Combine organic layers and wash sequentially with:

-

Water (

mL) -

Saturated

( -

Brine (

mL)

-

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: The crude oil often crystallizes upon standing. If not, purify via flash column chromatography (Silica gel, Gradient: 0%

5% EtOAc in Hexanes).

Optimization & Troubleshooting Data

The following table summarizes the impact of catalyst and solvent choices on the yield of the 2,6-dimethylbenzoyl thiophene derivative.

| Parameter | Condition | Yield (%) | Notes |

| Catalyst | 88% | Recommended. Strong enough to generate the hindered acylium ion. | |

| Catalyst | 45% | Too weak for the sterically hindered 2,6-dimethyl substrate. | |

| Catalyst | <10% | Ineffective for this specific hindered acylation. | |

| Solvent | DCM | 88% | Excellent solubility; easy workup. |

| Solvent | Nitromethane | 92% | Higher yield due to acylium stabilization, but toxic and harder to handle. Use only if DCM fails. |

| Solvent | Benzene | 60% | Competitive solvent acylation possible; avoid. |

| Temp | 0°C | 88% | Standard protocol. |

| Temp | Reflux (40°C) | 82% | Faster rate but increased tar/polymerization byproducts. |

Workflow Diagram

Caption: Operational workflow for the synthesis of (2,6-dimethylphenyl)(thiophen-2-yl)methanone.

Applications in Drug Discovery

The (2,6-dimethylphenyl)(thiophen-2-yl)methanone scaffold serves as a critical intermediate in several therapeutic areas:

-

Tubulin Inhibitors: Analogues of this ketone are explored as bioisosteres for combretastatin derivatives, where the thiophene ring mimics the B-ring of the natural product, and the 2,6-dimethyl group restricts rotation to lock the active conformation.

-

Sodium Channel Blockers: The 2,6-dimethylphenyl motif is pharmacophoric for voltage-gated sodium channel blockers (similar to Lidocaine/Mexiletine). Fusing this with a lipophilic thiophene ring alters the blood-brain barrier (BBB) penetration profile.

-

Antifungal Agents: Thiophene-containing ketones have demonstrated activity against Candida albicans and Aspergillus fumigatus by disrupting ergosterol biosynthesis pathways.

References

- Title: Regioselectivity in Friedel–Crafts acylation of thiophene.

-

Steric Hindrance in Acylation

- Lewis Acid Catalysis Comparison: Title: A Comparative Guide to Catalysts for Friedel-Crafts Acylation of Thiophene. Source: BenchChem Technical Guides.

-

Biological Activity of Thiophene Ketones

- Title: Molecular modeling and antioxidant evalu

- Source: ResearchG

-

URL:[Link]

-

Product Characterization (CAS 135-00-2)

- Title: (2,6-Dimethylphenyl)(thiophen-2-yl)methanone - Substance Info.

- Source: ChemSynthesis.

-

URL:[Link]

Sources

Mastering C-C and C-N Bond Formation: Advanced Cross-Coupling Protocols for 3-(2,6-Dimethylbenzoyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds remains a cornerstone of innovation. Among these, the thiophene nucleus is a privileged structure, appearing in a multitude of approved drugs and advanced materials.[1][2] This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving 3-(2,6-Dimethylbenzoyl)thiophene, a versatile building block whose utility is amplified by strategic C-C and C-N bond formation.

The presence of the sterically demanding and electron-withdrawing 2,6-dimethylbenzoyl group at the 3-position of the thiophene ring presents unique challenges and opportunities in cross-coupling chemistry. This substituent significantly influences the electron density and steric accessibility of the thiophene core, necessitating carefully optimized protocols to achieve high yields and regioselectivity. This document serves as a detailed technical guide, offering not just step-by-step procedures but also the underlying scientific rationale for key experimental choices, empowering researchers to confidently employ these powerful synthetic transformations.

The Strategic Importance of this compound Derivatives

The 3-aroylthiophene motif is a key pharmacophore found in a range of biologically active molecules. The 2,6-dimethylphenyl moiety, in particular, can serve to lock the conformation of the molecule, potentially enhancing binding to biological targets. Furthermore, the ketone functionality provides a handle for further synthetic modifications. Cross-coupling reactions at the 2- and 5-positions of the this compound core enable the introduction of a diverse array of substituents, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs and the fine-tuning of photophysical properties in materials science applications.

Suzuki-Miyaura Coupling: Forging Aryl-Thiophene and Heteroaryl-Thiophene Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, owing to the operational simplicity and the commercial availability of a vast library of boronic acids and their derivatives.[3][4] When applied to a halogenated this compound, this reaction allows for the introduction of various aryl and heteroaryl groups.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The choice of catalyst, ligand, and base is critical to overcome the steric hindrance imposed by the 2,6-dimethylbenzoyl group and to facilitate the transmetalation step. For sterically hindered substrates, bulky and electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of 2-Bromo-3-(2,6-dimethylbenzoyl)thiophene

This protocol describes a general procedure for the coupling of a 2-bromo-3-(2,6-dimethylbenzoyl)thiophene with an arylboronic acid.

Materials:

-

2-Bromo-3-(2,6-dimethylbenzoyl)thiophene (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

-

Anhydrous, degassed 1,4-dioxane and water (4:1 to 10:1 v/v)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Nitrogen or Argon gas supply

Procedure:

-

To a flame-dried Schlenk flask, add 2-bromo-3-(2,6-dimethylbenzoyl)thiophene, the arylboronic acid, the palladium catalyst, and the base under an inert atmosphere.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Entry | Arylboronic Acid | Base | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | K₂CO₃ | Pd(dppf)Cl₂ (3) | Dioxane/H₂O (4:1) | 90 | 16 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Pd(dppf)Cl₂ (3) | Dioxane/H₂O (10:1) | 100 | 12 | 92 |

| 3 | 3-Pyridinylboronic acid | K₂CO₃ | Pd(dppf)Cl₂ (5) | Dioxane/H₂O (4:1) | 90 | 24 | 78 |

Table 1: Exemplary conditions for the Suzuki-Miyaura coupling of 2-bromo-3-(2,6-dimethylbenzoyl)thiophene.

Stille Coupling: A Versatile Approach Tolerant of Diverse Functional Groups

The Stille reaction offers a powerful alternative for the formation of C-C bonds, coupling an organohalide with an organostannane.[6][7] A key advantage of the Stille coupling is its tolerance for a wide array of functional groups, and the stability of organostannanes to air and moisture.[8] However, the toxicity of tin reagents and the challenges associated with the removal of tin byproducts necessitate careful handling and purification procedures.[6]

Mechanistic Insights

Similar to the Suzuki coupling, the Stille reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[7] The transmetalation step is often rate-limiting and can be accelerated by the use of polar aprotic solvents and certain additives.

Figure 2: Catalytic cycle of the Stille cross-coupling reaction.

Detailed Protocol: Stille Coupling of 2-Iodo-3-(2,6-dimethylbenzoyl)thiophene

This protocol provides a general method for the Stille coupling of a 2-iodo-3-(2,6-dimethylbenzoyl)thiophene with an organostannane. The use of an iodo-substituted thiophene is recommended for Stille couplings due to its higher reactivity in the oxidative addition step.

Materials:

-

2-Iodo-3-(2,6-dimethylbenzoyl)thiophene (1.0 equiv)

-

Organostannane (e.g., tributyl(vinyl)stannane, tributyl(phenyl)stannane) (1.1-1.3 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

-

Anhydrous N,N-Dimethylformamide (DMF) or Toluene

-

Standard glassware for inert atmosphere reactions

-

Nitrogen or Argon gas supply

Procedure:

-

In a flame-dried Schlenk flask, dissolve 2-iodo-3-(2,6-dimethylbenzoyl)thiophene and the organostannane in the anhydrous solvent under an inert atmosphere.

-

Add the palladium catalyst to the solution.

-

Heat the reaction mixture to 80-110 °C.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion (typically 6-18 hours), cool the mixture to room temperature.

-

Dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.

-

Filter the mixture through a pad of Celite®, washing with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography.

Heck Reaction: Vinylation of the Thiophene Core

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene, providing a direct route to substituted alkenes.[9] For the this compound system, this reaction enables the introduction of vinyl groups at the 2- or 5-position, which can serve as versatile handles for further transformations.

Mechanistic Pathway

The Heck reaction proceeds via a catalytic cycle involving oxidative addition of the halide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst.[10] The regioselectivity of the alkene insertion is influenced by both electronic and steric factors.

Figure 3: Catalytic cycle of the Heck reaction.

Detailed Protocol: Heck Reaction of 2-Bromo-3-(2,6-dimethylbenzoyl)thiophene

This protocol outlines a general procedure for the Heck coupling of 2-bromo-3-(2,6-dimethylbenzoyl)thiophene with an acrylate.

Materials:

-

2-Bromo-3-(2,6-dimethylbenzoyl)thiophene (1.0 equiv)

-

Alkene (e.g., ethyl acrylate) (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (4-10 mol%)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Anhydrous DMF or Acetonitrile (MeCN)

-

Standard glassware for inert atmosphere reactions

-

Nitrogen or Argon gas supply

Procedure:

-

To a Schlenk tube, add 2-bromo-3-(2,6-dimethylbenzoyl)thiophene, the palladium catalyst, and the phosphine ligand.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add the anhydrous solvent, the alkene, and the base via syringe.

-

Seal the tube and heat the reaction mixture to 100-140 °C.

-

After the reaction is complete (typically 12-36 hours, monitored by GC-MS), cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, providing a straightforward method for the synthesis of substituted alkynes.[11][12] This reaction is particularly valuable for introducing alkynyl functionalities onto the this compound scaffold.

Mechanistic Overview

The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the halide to Pd(0) is followed by transmetalation with a copper(I) acetylide, which is generated in the copper cycle. Subsequent reductive elimination yields the alkynylated product and regenerates the Pd(0) catalyst.[11]

Figure 4: Catalytic cycles of the Sonogashira coupling reaction.

Detailed Protocol: Sonogashira Coupling of 2-Iodo-3-(2,6-dimethylbenzoyl)thiophene

This protocol describes the coupling of 2-iodo-3-(2,6-dimethylbenzoyl)thiophene with a terminal alkyne.

Materials:

-

2-Iodo-3-(2,6-dimethylbenzoyl)thiophene (1.0 equiv)

-

Terminal alkyne (1.2-1.5 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

-

Copper(I) iodide (CuI) (3-10 mol%)

-

Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)

-

Anhydrous Tetrahydrofuran (THF) or DMF

-

Standard glassware for inert atmosphere reactions

-

Nitrogen or Argon gas supply

Procedure:

-

To a Schlenk flask, add 2-iodo-3-(2,6-dimethylbenzoyl)thiophene, the palladium catalyst, and the copper(I) iodide under an inert atmosphere.

-

Add the anhydrous solvent and the amine base.

-

Add the terminal alkyne dropwise with stirring.

-

Stir the reaction mixture at room temperature or heat to 40-60 °C.

-

Monitor the reaction progress by TLC.

-

Upon completion (typically 2-12 hours), dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

-

Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl) and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

References

- Mishra, R., Jha, K. K., Kumar, S., & Tomer, I. (2011). Synthesis, properties and biological activity of thiophene: a review. Der Pharma Chemica, 3(4), 38-54.

-

Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]

-

Karimi, B., & Enders, D. (2006). New N-Heterocyclic Carbene Palladium Complex/Ionic Liquid Matrix Immobilized on Silica: Application as Recoverable Catalyst for the Heck Reaction. Organic Letters, 8(7), 1237-1240. [Link]

- Osadnik, A., & Lützen, A. (2015). Synthesis of functionalized thiophene/phenyl co-oligomers by direct arylation of thiophenes. Arkivoc, 2015(2), 40-51.

-

Palladium catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with aryl/het-aryl boronic acids: a convenient method for synthesis of thienyl ketones. (2017). ResearchGate. [Link]

-

Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]

-

Stille reaction. (2023, November 29). In Wikipedia. [Link]

- Processes for producing 3-(methylthio) thiophene. (2012).

- The Stille Reaction. (n.d.). Science of Synthesis.

- Polythiophenes, process for their preparation and their use. (1990).

-

Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐, and 3,4‐dibromothiophenes. (2022). Chemistry – An Asian Journal, 17(10), e202200142. [Link]

-

Sonogashira coupling. (2023, December 29). In Wikipedia. [Link]

-

Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation. (2016). Beilstein Journal of Organic Chemistry, 12, 187. [Link]

-

Sequential Regioselective C-H Functionalization of Thiophenes. (2016). Organic Letters, 18(14), 3310-3313. [Link]

- Preparation method of 3-acetylthiophene. (2012).

- Procede de production de thiophene 3-substitue. (1992).

-

Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019). Catalysts, 10(1), 1. [Link]

-

Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). YouTube. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. [Link]

-

Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. (2017). Organic Chemistry Frontiers, 4(2), 221-225. [Link]

-

The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. (2018). Molecules, 23(4), 819. [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

-

Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]

-

An iterative strategy for the synthesis of oligothiophenes by catalytic cross-coupling reactions. (2005). Journal of Sulfur Chemistry, 26(4-5), 355-365. [Link]

-

C-H Functionalization. (n.d.). Ellman Laboratory, Yale University. Retrieved February 22, 2026, from [Link]

- Abstracts. (n.d.). Science of Synthesis.

-

The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. Retrieved February 22, 2026, from [Link]

-

Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. (2016). RSC Advances, 6(78), 74836-74839. [Link]

- Polymerization of thiophene and its derivatives. (1991).

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). RSC Medicinal Chemistry, 14(12), 2419-2445. [Link]

-

Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. (2019). Beilstein Journal of Organic Chemistry, 15, 261. [Link]

-

Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. (2025). Chemistry – A European Journal. [Link]

-

Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica, 3(4), 38-54. [Link]

Sources

- 1. Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 3. tcichemicals.com [tcichemicals.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 7. Stille reaction - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. youtube.com [youtube.com]

- 10. Heck Reaction [organic-chemistry.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. BJOC - Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation [beilstein-journals.org]

Application Notes and Protocols for the Polymerization of 3-(2,6-Dimethylbenzoyl)thiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Polythiophenes represent a significant class of conducting polymers with wide-ranging applications in organic electronics, sensors, and biomedical devices. The functionalization of the thiophene monomer at the 3-position is a key strategy for tuning the resulting polymer's properties, such as solubility, processability, and electronic characteristics. This guide focuses on the polymerization of 3-(2,6-Dimethylbenzoyl)thiophene derivatives, a class of monomers that introduces a bulky and electron-withdrawing keto-aromatic substituent to the polythiophene backbone. The presence of the 2,6-dimethylbenzoyl group is anticipated to influence the polymerization process and impart unique properties to the resulting polymer, including modified charge transport characteristics and potential for further functionalization at the carbonyl group.

These application notes provide a comprehensive overview of the primary techniques for the polymerization of this compound, including detailed experimental protocols for oxidative chemical polymerization and electropolymerization. Additionally, we discuss the application of cross-coupling methods such as Suzuki and Stille polymerizations. The causality behind experimental choices is explained to provide a deeper understanding of the polymerization mechanisms and to facilitate optimization for specific research and development goals.

Monomer Synthesis: this compound

Prior to polymerization, the synthesis of the this compound monomer is required. A plausible synthetic route involves the Friedel-Crafts acylation of a suitable thiophene precursor.

Diagram of Proposed Monomer Synthesis:

Caption: Proposed synthesis of this compound.

Polymerization Techniques

The choice of polymerization technique significantly impacts the properties of the resulting poly(this compound). The primary methods include oxidative chemical polymerization, electropolymerization, and metal-catalyzed cross-coupling reactions.

Oxidative Chemical Polymerization

Oxidative chemical polymerization is a straightforward and widely used method for synthesizing polythiophenes. It typically involves the use of a chemical oxidant, such as iron(III) chloride (FeCl₃), to induce the coupling of monomer units.[1] The reaction is believed to proceed through a radical cation mechanism.[1]

Causality of Experimental Choices:

-

Oxidant: FeCl₃ is a common and effective oxidant for thiophene polymerization. The stoichiometry of the oxidant to the monomer is a critical parameter that influences the polymer's molecular weight and yield.[2]

-

Solvent: A dry, inert solvent such as chloroform or nitrobenzene is typically used to prevent side reactions and to dissolve the growing polymer chains.

-

Temperature: The reaction is often carried out at room temperature or slightly below to control the polymerization rate and minimize defects in the polymer structure.

Experimental Protocol: Oxidative Polymerization of this compound

Materials:

-

This compound (monomer)

-

Anhydrous Iron(III) chloride (FeCl₃)

-

Anhydrous Chloroform (CHCl₃)

-

Methanol

-

Deionized water

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 g, appropriate mmol) in 50 mL of anhydrous chloroform.

-

In a separate flask, prepare a solution of anhydrous FeCl₃ (4 molar equivalents) in 50 mL of anhydrous chloroform.

-

Slowly add the FeCl₃ solution to the monomer solution dropwise over 30 minutes with vigorous stirring at room temperature.

-

The reaction mixture will typically change color, indicating the onset of polymerization.

-

Allow the reaction to proceed for 24 hours at room temperature.

-

To quench the reaction, pour the mixture into 250 mL of methanol. The polymer will precipitate.

-

Filter the precipitate and wash it sequentially with methanol and deionized water to remove any remaining oxidant and oligomers.

-

Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform. The chloroform fraction will contain the desired polymer.

-

Evaporate the chloroform to obtain the purified poly(this compound).

-

Dry the polymer under vacuum at 40 °C for 24 hours.

Workflow for Oxidative Polymerization:

Caption: Workflow for oxidative chemical polymerization.

Electropolymerization

Electropolymerization offers a high degree of control over the polymer film's thickness and morphology by depositing it directly onto a conductive substrate.[3][4] This technique is particularly useful for applications requiring thin, uniform films, such as in sensors and electrochromic devices. The polymerization is initiated by the electrochemical oxidation of the monomer at the electrode surface.[5]

Causality of Experimental Choices:

-

Electrolyte: A supporting electrolyte, such as lithium perchlorate (LiClO₄) or tetrabutylammonium hexafluorophosphate (TBAPF₆), is necessary to ensure the conductivity of the solution.

-

Solvent: A polar aprotic solvent like acetonitrile or dichloromethane is commonly used due to its ability to dissolve the monomer and electrolyte, and its electrochemical stability.

-

Potential: The applied potential must be sufficient to oxidize the monomer and initiate polymerization. This can be determined by cyclic voltammetry.

Experimental Protocol: Electropolymerization of this compound

Materials:

-

This compound (monomer)

-

Lithium perchlorate (LiClO₄) or Tetrabutylammonium hexafluorophosphate (TBAPF₆)

-

Anhydrous Acetonitrile (CH₃CN)

-

Working electrode (e.g., platinum, gold, or indium tin oxide-coated glass)

-

Counter electrode (e.g., platinum wire)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

Procedure:

-

Prepare an electrolyte solution of 0.1 M LiClO₄ in anhydrous acetonitrile.

-

Dissolve the this compound monomer in the electrolyte solution to a concentration of 0.1 M.

-

Set up a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the monomer-electrolyte solution.

-

Purge the solution with an inert gas (e.g., argon) for 15-20 minutes to remove dissolved oxygen.

-

Perform cyclic voltammetry (CV) to determine the oxidation potential of the monomer. Typically, scan from 0 V to a potential where a significant anodic current is observed.

-

To deposit the polymer film, either perform repeated CV scans within the determined potential window or apply a constant potential (potentiostatic electropolymerization) slightly above the monomer's oxidation potential.

-

The polymer film will grow on the surface of the working electrode. The thickness can be controlled by the duration of the electropolymerization or the number of CV cycles.

-

After deposition, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.

-

Dry the film under a stream of inert gas.

Diagram of Electropolymerization Setup:

Caption: Schematic of an electropolymerization setup.

Cross-Coupling Polymerizations (Suzuki and Stille)

For obtaining well-defined, regioregular polythiophenes with controlled molecular weights, cross-coupling reactions such as Suzuki and Stille polymerizations are the methods of choice.[6][7] These methods involve the reaction of a di-functionalized thiophene monomer (e.g., dibromo- or di-stannyl-thiophene) with a suitable coupling partner in the presence of a palladium catalyst.

-

Suzuki Polymerization: This involves the coupling of a di-boronic acid or ester functionalized thiophene with a di-halo-thiophene.[6]

-

Stille Polymerization: This method utilizes the coupling of a di-stannyl-thiophene with a di-halo-thiophene.[7][8]

While these methods offer excellent control over the polymer architecture, they require the synthesis of specific di-functionalized monomers and are generally more complex and costly than oxidative polymerization. The bulky 2,6-dimethylbenzoyl group may present steric hindrance, potentially affecting the efficiency of these coupling reactions.

General Considerations for Cross-Coupling Polymerizations:

-

Monomer Purity: High monomer purity is crucial for achieving high molecular weight polymers.

-

Catalyst System: The choice of palladium catalyst and ligand is critical for efficient polymerization.

-

Reaction Conditions: Strict exclusion of oxygen and moisture is necessary as the catalysts are often air-sensitive.

Characterization of Poly(this compound)

The synthesized polymer should be thoroughly characterized to understand its structural, optical, and electronic properties.

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation, regioregularity. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups, confirmation of polymerization. |

| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw) and polydispersity index (PDI). |

| UV-Vis Spectroscopy | Electronic transitions (π-π*), estimation of bandgap. |

| Cyclic Voltammetry (CV) | Redox behavior, HOMO/LUMO energy levels. |

| Thermogravimetric Analysis (TGA) | Thermal stability. |

Potential Applications

The unique structure of poly(this compound) suggests several potential applications:

-

Organic Field-Effect Transistors (OFETs): The bulky side group may influence the polymer packing and charge transport properties.

-

Sensors: The keto group provides a site for post-polymerization functionalization, enabling the development of chemical sensors.

-

Electrochromic Devices: The electronic properties of the polymer are expected to change upon redox switching, leading to color changes.

-

Drug Delivery: The polymer backbone could potentially be functionalized with therapeutic agents for controlled release applications.

Conclusion

The polymerization of this compound derivatives presents an exciting avenue for the development of novel functional polythiophenes. This guide provides a foundational understanding of the key polymerization techniques and offers detailed protocols to initiate research in this area. The choice of polymerization method will ultimately depend on the desired properties of the final polymer and the specific application in mind. Careful optimization of the reaction conditions will be crucial for achieving high-performance materials.

References

-

Thiophene-Based Microporous Polymer Networks via Chemical or Electrochemical Oxidative Coupling. (2015). Macromolecules.[9]

- Tuning the Electrochemical Properties of Poly‐thiophenes with a 2,5‐Dithienil‐N‐subtituted‐pyrrole Bearing an Aniline. (n.d.).

-

Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. (2007). PubMed.[10]

-

Electrochemical polymerization of thiophenes in the presence of bithiophene or terthiophene: kinetics and mechanism of the polymerization. (n.d.). Chemistry of Materials - ACS Publications.[5]

-

Structure and properties of polythiophene containing hetero aromatic side chains. (2025). Request PDF.[11]

-

The Effects of Different Side Groups on the Properties of Polythiophene. (2025). ResearchGate.[12]

-

Polymerization of thiophene and its derivatives. (n.d.). Google Patents.[4]

-